molecular formula C15H21BrN4O2 B12765171 1-Piperazinecarboxamide, 4-(4-bromophenyl)-N-((dimethylamino)carbonyl)-N-methyl- CAS No. 80712-26-1

1-Piperazinecarboxamide, 4-(4-bromophenyl)-N-((dimethylamino)carbonyl)-N-methyl-

Cat. No.: B12765171
CAS No.: 80712-26-1
M. Wt: 369.26 g/mol
InChI Key: FNAPXYOZMGHDOX-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, 4-(4-bromophenyl)-N-((dimethylamino)carbonyl)-N-methyl- is a complex organic compound that belongs to the piperazine family. This compound is characterized by the presence of a piperazine ring, a bromophenyl group, and a dimethylaminocarbonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxamide, 4-(4-bromophenyl)-N-((dimethylamino)carbonyl)-N-methyl- typically involves multiple steps. One common method includes the reaction of 4-bromophenylpiperazine with dimethylaminocarbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature and pH are carefully monitored to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamide, 4-(4-bromophenyl)-N-((dimethylamino)carbonyl)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

1-Piperazinecarboxamide, 4-(4-bromophenyl)-N-((dimethylamino)carbonyl)-N-methyl- is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, 4-(4-bromophenyl)-N-((dimethylamino)carbonyl)-N-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)piperazine: Shares the bromophenyl group but lacks the dimethylaminocarbonyl group.

    (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine: Contains a chlorophenyl group instead of a bromophenyl group.

Uniqueness

1-Piperazinecarboxamide, 4-(4-bromophenyl)-N-((dimethylamino)carbonyl)-N-methyl- is unique due to the presence of both the bromophenyl and dimethylaminocarbonyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

80712-26-1

Molecular Formula

C15H21BrN4O2

Molecular Weight

369.26 g/mol

IUPAC Name

4-(4-bromophenyl)-N-(dimethylcarbamoyl)-N-methylpiperazine-1-carboxamide

InChI

InChI=1S/C15H21BrN4O2/c1-17(2)14(21)18(3)15(22)20-10-8-19(9-11-20)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3

InChI Key

FNAPXYOZMGHDOX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)Br

Origin of Product

United States

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